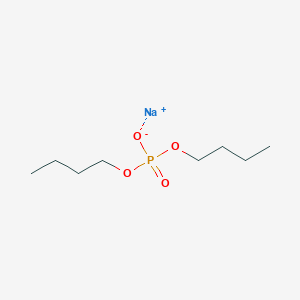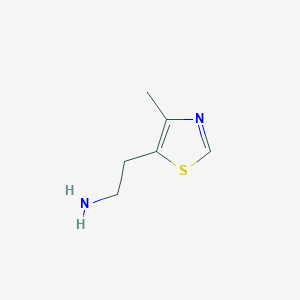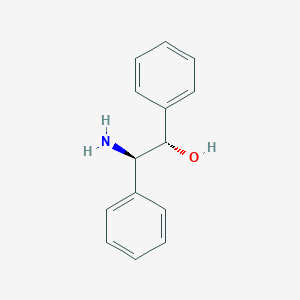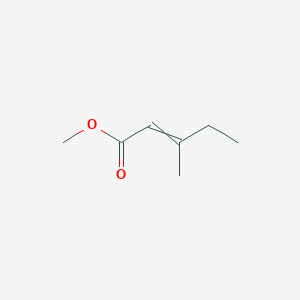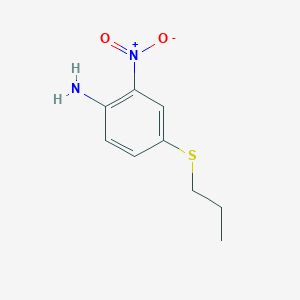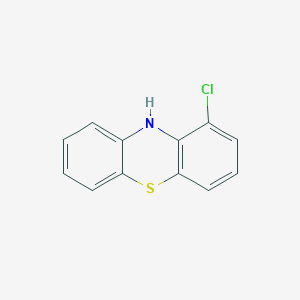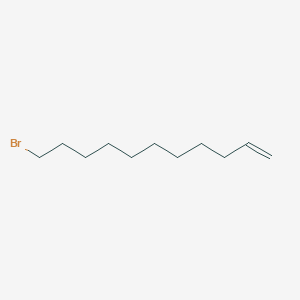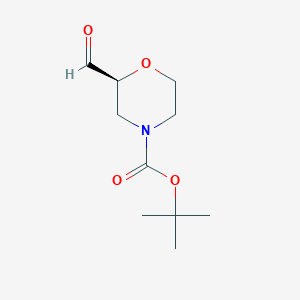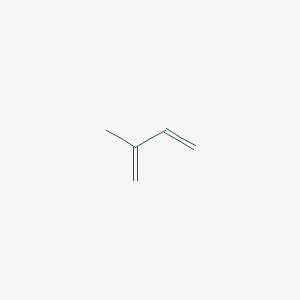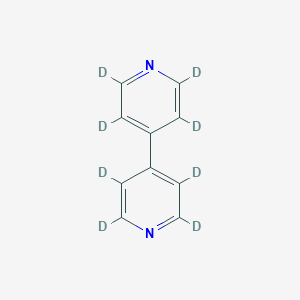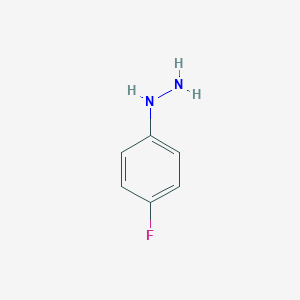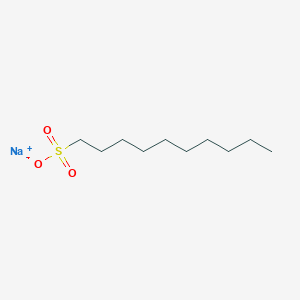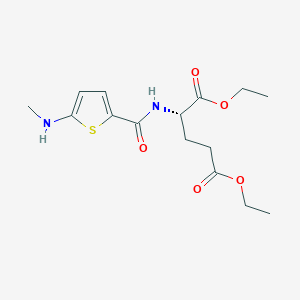
(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate is a complex organic compound featuring a thiophene ring substituted with a methylamino group and a carboxamido group
Mechanism of Action
Target of Action
Diethyl N-[5-methylamino-2-thenoyl]-L-glutamate, also known as Raltitrexed, is a specific, folate-based inhibitor of thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
Raltitrexed’s activity is enhanced by rapid cellular entry and polyglutamation, with the polyglutamated derivatives having approximately 100-fold greater inhibitory potency than the parent compound . It inhibits thymidylate synthase, thereby preventing the formation of dTMP and leading to DNA damage and cell death .
Biochemical Pathways
The inhibition of thymidylate synthase by Raltitrexed disrupts the dTMP synthesis pathway , leading to a decrease in dTMP levels . This disruption affects DNA synthesis and repair, causing DNA damage and ultimately leading to cell death .
Pharmacokinetics
Raltitrexed is rapidly and extensively metabolized to its more potent polyglutamate derivatives . The disposition of Raltitrexed in patients is best described by a 3-compartment model with a terminal half-life (t1/2 γ) of 260 hours . It is over 90% bound to plasma protein over the concentration range of 20 to 100 µmol/L . Most of the excreted drug (approximately 20% of the administered dose) is recovered unchanged in the urine within the first 24 hours post-administration . The average clearance of Raltitrexed is 2.4 L/h (40 ml/min), and this value is significantly reduced in patients with compromised renal function .
Result of Action
The inhibition of thymidylate synthase by Raltitrexed leads to a decrease in dTMP levels, disrupting DNA synthesis and repair . This causes DNA damage and ultimately leads to cell death . In a murine model, Raltitrexed was found to increase the rates of resorbed embryos and growth retardation in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of Raltitrexed can be influenced by various environmental factors. Additionally, patients with compromised renal function are more likely to experience severe antiproliferative toxicity with Raltitrexed . Therefore, a careful evaluation of renal function, particularly in the elderly, is warranted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the carboxamido group at the 2-position.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution, often using methylamine as the nucleophile.
Formation of the Pentanedioate Moiety: The pentanedioate group is attached through esterification reactions, typically using diethyl malonate and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamido group can be reduced to an amine.
Substitution: The methylamino group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate is used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology
In biological research, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as conductive polymers or organic semiconductors, due to the electronic properties of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(5-amino)thiophene-2-carboxamido)pentanedioate: Lacks the methyl group on the amino substituent.
Diethyl 2-(5-(methylamino)furan-2-carboxamido)pentanedioate: Contains a furan ring instead of a thiophene ring.
Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)butanedioate: Has a butanedioate moiety instead of a pentanedioate.
Uniqueness
(S)-Diethyl 2-(5-(methylamino)thiophene-2-carboxamido)pentanedioate is unique due to the specific combination of functional groups and the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it particularly useful in the synthesis of complex organic molecules and in various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
diethyl (2S)-2-[[5-(methylamino)thiophene-2-carbonyl]amino]pentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-4-21-13(18)9-6-10(15(20)22-5-2)17-14(19)11-7-8-12(16-3)23-11/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUDYHGOODXYDK-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
